molecular formula C11H8Cl2N4O3 B10947595 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide

4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10947595
M. Wt: 315.11 g/mol
InChI Key: APWLSOMMVQHYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, nitro, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of a pyrazole derivative, followed by chlorination and subsequent reaction with a chlorobenzylamine derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently. The choice of solvents, reaction conditions, and purification methods are critical to achieving a cost-effective and environmentally friendly production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-5-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and carboxamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the pyrazole ring, along with the carboxamide functionality, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H8Cl2N4O3

Molecular Weight

315.11 g/mol

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H8Cl2N4O3/c12-7-3-1-6(2-4-7)5-14-11(18)9-8(13)10(16-15-9)17(19)20/h1-4H,5H2,(H,14,18)(H,15,16)

InChI Key

APWLSOMMVQHYQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NNC(=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.